molecular formula C13H8FNO5 B1680681 (3,4-Dihydroxy-5-nitrophenyl)(2-fluorophenyl)methanone CAS No. 125628-97-9

(3,4-Dihydroxy-5-nitrophenyl)(2-fluorophenyl)methanone

Cat. No. B1680681
M. Wt: 277.2 g/mol
InChI Key: RQPAUNZYTYHKHA-UHFFFAOYSA-N
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Description

Ro 41-0960 is a catechol-O-methyltransferase (COMT) inhibitor. It prevents dopaminergic neuron loss induced by L-DOPA in primary rat rostral mesencephalic tegmentum cultures (EC50 = 0.1 µM). Ro 41-0960 (30 mg/kg) potentiates L-DOPA and carbidopa-induced reversal of reserpine-induced akinesias in rats and reserpine-induced catalepsy and hypothermia in mice. It reduces striatal 3-methyl-DOPA levels and increases striatal dopamine and 3,4-dihydroxyphenylacetic acid (DOPAC; ) levels in rats. Ro 41-0960 (150 mg/kg) also reduces fibroid volume in the Eker rat model of uterine fibroids.
Ro 41-0960 is a reversible and orally-active COMT-inhibitor.

Scientific Research Applications

Synthesis and Characterization

Researchers have developed novel species of soluble thermally stable poly(keto ether ether amide)s by synthesizing a new diamine containing one keto and four ether groups. This compound was prepared through reactions involving hydroquinone and 1-fluoro-4-nitrobenzene, among others. The synthesized polyamides exhibited high thermal stability and enhanced solubility, which could be attributed to the structural incorporation of keto, ether, and aromatic units (Sabbaghian et al., 2015).

Antioxidant Properties

(3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and its derivatives were synthesized and evaluated for their in vitro antioxidant activities. These compounds showed effective antioxidant power, with one phenol derivative being highlighted as the most potent antioxidant and radical scavenger. This suggests that these new compounds are promising molecules due to their potential antioxidant properties (Çetinkaya et al., 2012).

Chemical Synthesis Techniques

An efficient approach for the regioselective synthesis of (5-amino-3-methylsulfanyl-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone was developed. This compound served as a strategic intermediate for further chemical transformations. The research highlighted the utility of microwave-assisted synthesis under catalyst- and solvent-free conditions, which could be significant for the development of novel compounds (Moreno-Fuquen et al., 2019).

Carbonic Anhydrase Inhibition

(3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its derivatives were synthesized and tested for their ability to inhibit human carbonic anhydrase (hCA) isozymes. The compounds demonstrated inhibitory effects on hCA I and hCA II isozymes, indicating potential for therapeutic applications. The compound with the highest inhibition effect against hCA I suggested a promising avenue for future research into enzyme inhibitors (Nar et al., 2013).

properties

IUPAC Name

(3,4-dihydroxy-5-nitrophenyl)-(2-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO5/c14-9-4-2-1-3-8(9)12(17)7-5-10(15(19)20)13(18)11(16)6-7/h1-6,16,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQPAUNZYTYHKHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC(=C(C(=C2)O)O)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20154812
Record name (3,4-dihydroxy-5-nitrophenyl)(2-fluorophenyl)-Methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20154812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56463486
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(3,4-Dihydroxy-5-nitrophenyl)(2-fluorophenyl)methanone

CAS RN

125628-97-9
Record name (3,4-Dihydroxy-5-nitrophenyl)(2-fluorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125628-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ro 41-0960
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125628979
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3,4-dihydroxy-5-nitrophenyl)(2-fluorophenyl)-Methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20154812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RO-41-0960
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SXV6U29ZOI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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